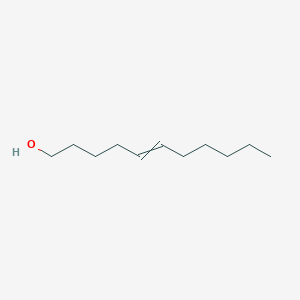

Undec-5-en-1-ol

Description

Significance of Unsaturated Aliphatic Alcohols in Organic Synthesis

Unsaturated aliphatic alcohols are highly valued in organic synthesis for their dual functionality: the nucleophilic hydroxyl group and the reactive carbon-carbon double bond. This combination allows for a wide array of chemical modifications, making them versatile building blocks for the synthesis of more complex molecules.

The hydroxyl group can undergo various transformations, including oxidation to aldehydes, ketones, or carboxylic acids, and esterification to form esters, which are important in flavors, fragrances, and polymers. foodb.ca It can also be converted into a good leaving group, facilitating nucleophilic substitution reactions.

The double bond provides a site for numerous addition reactions, such as hydrogenation to produce saturated alcohols, halogenation, epoxidation, and hydroboration-oxidation. The position of the double bond within the carbon chain significantly influences the reactivity and the types of products that can be formed. For instance, the location of the double bond in Undec-5-en-1-ol allows for selective functionalization at the center of the carbon chain, which can be strategically advantageous in the synthesis of long-chain molecules with specific functionalities.

Furthermore, unsaturated alcohols are key components in the synthesis of natural products, pharmaceuticals, and agrochemicals. Many insect pheromones, for example, are long-chain unsaturated alcohols or their derivatives. The stereoselective synthesis of these compounds is a major focus in organic chemistry, as the biological activity of pheromones is often dependent on the specific geometry (cis or trans) of the double bond.

Overview of Undec-5-en-1-ol's Structural Features and Research Relevance

Undec-5-en-1-ol is an unsaturated aliphatic alcohol with the molecular formula C₁₁H₂₂O. Its structure consists of an eleven-carbon chain with a primary alcohol at one end (C1) and a carbon-carbon double bond located between the fifth and sixth carbon atoms. The presence of the double bond at the C-5 position means that Undec-5-en-1-ol can exist as two geometric isomers: (Z)-undec-5-en-1-ol (cis) and (E)-undec-5-en-1-ol (trans).

Key Structural Features:

Primary Alcohol: The terminal hydroxyl group is a primary alcohol, which influences its reactivity in oxidation and substitution reactions.

Internal Double Bond: The C-5 double bond is an internal, non-conjugated alkene. Its position offers opportunities for selective chemical modifications in the middle of the long carbon chain.

Isomerism: The potential for both cis and trans isomers is a critical feature, as the stereochemistry can significantly impact the biological activity and physical properties of the molecule and its derivatives.

The research relevance of Undec-5-en-1-ol and its isomers is primarily linked to their potential role as insect pheromones or their precursors. Many lepidopteran species utilize long-chain unsaturated alcohols and their acetates as sex pheromones for chemical communication. While direct research on Undec-5-en-1-ol as a specific pheromone is not extensively documented, its structural similarity to known pheromones, such as (E)-5-decen-1-ol, a sex attractant for the peach twig borer (Anarsia lineatella), suggests its potential in this area of chemical ecology. acs.org

The synthesis of specific isomers of Undec-5-en-1-ol presents a challenge in stereoselective synthesis, a prominent area of contemporary organic research. The development of synthetic routes to access either the (Z) or (E) isomer with high purity is of significant interest for potential applications in integrated pest management strategies.

Interactive Data Table: Predicted Physicochemical Properties of Undec-5-en-1-ol

| Property | Predicted Value |

| Molecular Formula | C₁₁H₂₂O |

| Molecular Weight | 170.30 g/mol |

| Boiling Point | Approx. 230-240 °C |

| Density | Approx. 0.84 g/cm³ |

| Solubility in Water | Low |

Historical Context and Evolution of Research on Undec-5-en-1-ol

The study of aliphatic alcohols has a long history, with early research focusing on fermentation products like ethanol. wikipedia.org The systematic investigation of longer-chain alcohols began in the early 20th century with the development of new synthetic methods. The Bouveault-Blanc reduction, discovered in the early 1900s, was one of the first methods to produce alcohols from esters.

Research into unsaturated long-chain alcohols gained significant momentum with the discovery of insect pheromones in the mid-20th century. The identification of these compounds as key mediators of insect communication opened up new avenues for research in chemical ecology and pest control. This led to a surge in the development of stereoselective synthetic methods to produce specific isomers of these complex molecules.

While the historical timeline for the specific synthesis and study of Undec-5-en-1-ol is not well-documented in readily available literature, the evolution of research on its structural analogs provides a relevant context. The synthesis of compounds like (E)-5-decen-1-ol from starting materials such as (E)-1,6-undecadiene highlights the synthetic strategies that could be applied to produce Undec-5-en-1-ol. acs.org

The development of modern analytical techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in the identification and structural elucidation of trace amounts of natural products, including potential pheromones like Undec-5-en-1-ol. These techniques are essential for determining the precise location and geometry of the double bond, which is critical for understanding the biological function of these molecules.

Structure

3D Structure

Properties

CAS No. |

64275-77-0 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

undec-5-en-1-ol |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,12H,2-5,8-11H2,1H3 |

InChI Key |

SISHRPQNHQRWQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Undec 5 En 1 Ol and Its Stereoisomers

Selective Reduction Strategies of Fatty Acid Derivatives

The reduction of fatty acid derivatives presents a direct route to long-chain alcohols. However, achieving selectivity, particularly in the presence of other reducible functional groups like carbon-carbon double bonds, is a critical challenge.

Catalytic Hydrogenation Approaches Utilizing Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely employed industrial process for the reduction of fatty acids and their esters to fatty alcohols. csic.es The use of a palladium on carbon (Pd/C) catalyst can be effective for this transformation. For instance, the reduction of undecylenic acid or its ester derivatives can yield undec-10-en-1-ol. google.comgoogle.com This terminal alkene can then be isomerized to internal alkenes, including undec-5-en-1-ol, often using a base catalyst. google.com A specific example involves the hydrogenation of (E)-11-(2-methyl-1,3-dioxolan-2-yl)undec-5-en-1-ol using Pd/C in a mixture of methanol (B129727) and acetonitrile (B52724) under an inert atmosphere, demonstrating the compatibility of this catalyst with certain alkene functionalities and protecting groups. csic.es

However, a significant challenge in catalytic hydrogenation is preventing the simultaneous reduction of the carbon-carbon double bond. The choice of catalyst, solvent, and reaction conditions is crucial to achieve chemoselectivity.

Stoichiometric Reduction Methods Employing Lithium Aluminum Hydride (LiAlH4)

Lithium aluminum hydride (LiAlH4) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to primary alcohols. masterorganicchemistry.comyoutube.com This makes it a suitable reagent for the synthesis of undec-5-en-1-ol from corresponding undec-5-enoic acid or its esters. The reduction of a carboxylic acid or ester with LiAlH4 proceeds via the formation of a tetrahedral intermediate, ultimately yielding the primary alcohol after an aqueous workup. masterorganicchemistry.com

One of the key advantages of LiAlH4 is its ability to reduce the carboxyl group without affecting an isolated carbon-carbon double bond within the molecule, a critical feature for the synthesis of unsaturated alcohols like undec-5-en-1-ol. masterorganicchemistry.comwhiterose.ac.uk For example, the reduction of (2E,9E)-undeca-2,9-diene-1,11-diol from undeca-2,9-diyne-1,11-diol was achieved using LiAlH4 in refluxing tetrahydrofuran. csic.es This demonstrates the reagent's utility in synthesizing unsaturated diols, which are structurally related to undec-5-en-1-ol.

| Reagent Comparison | Selectivity for C=O vs. C=C | Reaction Conditions |

| Pd/C, H₂ | Can reduce both, requires careful condition control | Varies (e.g., inert atmosphere, specific solvents) |

| LiAlH₄ | Highly selective for C=O | Typically in ethereal solvents (e.g., THF), followed by aqueous workup |

Challenges in Positional Isomerism Control during Reduction Processes

A primary challenge in the synthesis of undec-5-en-1-ol, particularly when starting from readily available precursors like undecylenic acid (10-undecenoic acid), is controlling the position of the double bond. google.comnih.gov Direct reduction of undecylenic acid or its derivatives yields 10-undecen-1-ol (B85765). google.comgoogle.comsmolecule.com To obtain undec-5-en-1-ol, a subsequent isomerization of the double bond from the terminal position to an internal position is necessary. google.com This isomerization can be promoted by base catalysts, but often leads to a mixture of positional isomers, making the isolation of pure undec-5-en-1-ol challenging.

Furthermore, during certain synthetic routes, unintended isomerization can occur. For example, some oxidation conditions have been shown to cause partial isomerization of the double bond. acs.org The "alkyne zipper" reaction, which involves the migration of an internal alkyne to a terminal position, highlights the mobility of unsaturated bonds under certain basic conditions and presents another potential challenge for controlling positional isomerism if not carefully managed. mdpi.com

Carbon-Carbon Bond Formation Reactions Leading to the Undec-5-en-1-ol Skeleton

Building the carbon framework of undec-5-en-1-ol through carbon-carbon bond formation reactions offers greater control over the placement of the double bond from the outset.

Applications of the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes with a defined location of the double bond. mnstate.eduwikipedia.org This reaction involves the coupling of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. wikipedia.org For the synthesis of undec-5-en-1-ol, a Wittig reaction could be envisioned between a C6 phosphonium (B103445) ylide and a C5 aldehyde containing a protected hydroxyl group, or vice versa.

The stereochemistry of the resulting alkene (E or Z) in a Wittig reaction is influenced by the nature of the ylide. organic-chemistry.org Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org This stereoselectivity is a key advantage of the Wittig reaction in the synthesis of specific stereoisomers of undec-5-en-1-ol. For instance, the Horner-Wittig reaction has been successfully applied to the stereoselective synthesis of (E)- and (Z)-dec-5-en-1-ol, demonstrating its utility for creating specific alkene geometries in similar structures. rsc.org

| Wittig Reagent Type | Typical Product Stereochemistry |

| Non-stabilized (e.g., R = alkyl) | (Z)-alkene |

| Stabilized (e.g., R = EWG) | (E)-alkene |

Pathways Involving Grignard Additions

Grignard reagents (R-MgX) are strong nucleophiles and bases that are highly effective for forming carbon-carbon bonds through addition to carbonyl compounds and epoxides. masterorganicchemistry.comsigmaaldrich.com A synthetic route to undec-5-en-1-ol could involve the reaction of a Grignard reagent with an appropriate electrophile.

One possible strategy is the addition of a pentenyl Grignard reagent to a protected 6-hydroxyhexanal. The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol upon workup. libretexts.orgmasterorganicchemistry.com Alternatively, the reaction of a Grignard reagent with an epoxide, such as a 1,2-epoxyhexane, and a five-carbon Grignard reagent, would result in the formation of a primary alcohol after ring-opening and subsequent protonation. masterorganicchemistry.comlibretexts.org This approach is advantageous as it directly installs the hydroxyl group at the terminal position.

The choice of the Grignard reagent and the electrophile is critical for constructing the desired undec-5-en-1-ol skeleton. The reaction conditions must be carefully controlled, particularly the exclusion of water and protic solvents, as Grignard reagents are highly basic. sigmaaldrich.com

Strategic Implementations of Olefin Metathesis

Olefin metathesis has emerged as a powerful and versatile tool for the construction of carbon-carbon double bonds, offering efficient routes to long-chain alkenes and functionalized polymers. sigmaaldrich.comwikipedia.org Cross-metathesis (CM), an intermolecular reaction between two different alkenes, is particularly strategic for synthesizing specific target molecules like undec-5-en-1-ol from smaller, readily available precursors. sigmaaldrich.comwikipedia.orgillinois.edu

The synthesis can be envisioned through the reaction of two smaller functionalized olefins. For instance, a shorter-chain ω-alkenol, such as hex-5-en-1-ol or pent-4-en-1-ol, can be reacted with a corresponding terminal alkene in the presence of a suitable catalyst. beilstein-journals.orgnih.gov The reaction is driven forward by the release of a volatile alkene byproduct, typically ethylene (B1197577). illinois.edu Ruthenium-based catalysts, particularly the Grubbs' and Hoveyda-Grubbs' second-generation catalysts, are frequently employed due to their high activity and tolerance to various functional groups, including the hydroxyl group present in the starting material and product. nih.govrsc.org

A notable application involves the cross-metathesis of undec-10-enoyl chloride, a derivative of undecenoic acid sourced from castor oil, with various olefin partners. rsc.orgrsc.org This demonstrates the utility of metathesis in converting bio-based feedstocks into valuable chemical intermediates. The reaction conditions are generally mild, and the stereochemistry of the resulting double bond (E/Z) can often be controlled, although mixtures are common. illinois.edubeilstein-journals.org

Table 1: Examples of Olefin Cross-Metathesis for Alkenol Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Key Product Type | Reference |

|---|---|---|---|---|

| Octavinylsilsesquioxane (OVS) | pent-4-en-1-ol | Grubbs' Catalyst (1st Gen) | Functionalized Silsesquioxane | nih.gov |

| Cellulose undec-10-enoate | Acrylic Acid | Hoveyda-Grubbs' Catalyst (2nd Gen) | Functionalized Cellulose Ester | rsc.org |

| 1-Pentadecene | Amino alcohol with terminal alkene | Ruthenium Catalyst | Long-chain functionalized alkene | illinois.edu |

| Eugenol-derived diene | Self-metathesis (ADMET) | Grubbs' Catalyst | Polyester | rsc.org |

Biocatalytic Decarboxylation Routes in Alkenol Synthesis

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. nih.gov In the context of alkenol production, enzymatic decarboxylation of fatty acids or their derivatives presents a promising green route. nih.govrsc.org

Cytochrome P450 enzymes, particularly peroxygenases, have been identified as effective catalysts for this transformation. rsc.org For example, P450 peroxygenases can catalyze the oxidative decarboxylation of fatty acids to produce one-carbon-shorter terminal alkenes. rsc.org Certain P450 systems, such as CYP152L1, have been shown to convert ω-hydroxylated fatty acids directly into the corresponding alkenols. rsc.org This pathway is significant as it provides a direct route from bio-renewable hydroxy fatty acids to valuable alkenols.

Another innovative approach involves photobiocatalysis, which combines the selectivity of enzymes with the energy of light. A recently discovered photodecarboxylase from Chlorella variabilis (CvFAP) can efficiently convert fatty acids into alkanes upon illumination with blue light. researchgate.net While this specific enzyme yields alkanes, the underlying principle of photoenzymatic activation of carboxylic acids is a burgeoning field. Dual catalytic systems that merge photocatalysis with biocatalysis are being developed to achieve dehydrodecarboxylation of carboxylic acids, producing alkenes from saturated precursors. acs.orgnih.gov These methods often involve a photocatalyst that generates a radical intermediate from the carboxylic acid, which is then converted to an alkene by a second catalyst. acs.orgnih.gov

Table 2: Biocatalytic Systems for Decarboxylative Alkene/Alkenol Synthesis

| Enzyme/Catalyst System | Substrate Type | Product Type | Mechanism | Reference |

|---|---|---|---|---|

| P450 Peroxygenase (CYP152L1) | ω-Hydroxylated Fatty Acids | Alkenols | Oxidative Decarboxylation | rsc.org |

| P450 OleT | Fatty Acids | Fatty Alkenes/Alcohols | Hydroxylation/Decarboxylation | nih.gov |

| Photodecarboxylase (CvFAP) | Fatty Acids | Alkanes | Light-Driven Decarboxylation | researchgate.net |

| Acridine (photocatalyst) + Cobaloxime | Carboxylic Acids | Alkenes | Photoinduced Dehydrodecarboxylation | acs.orgnih.gov |

Stereoselective Synthesis of Undec-5-en-1-ol and its Chiral Derivatives

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. The following sections detail methods to produce specific stereoisomers of undec-5-en-1-ol derivatives.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Allylsilane chemistry provides a powerful platform for achieving this. Research has demonstrated the synthesis of highly enantioenriched allylsilanes that serve as key precursors for chiral derivatives of undec-5-en-1-ol. nii.ac.jp

A key intermediate, (R)-(E)-7-(dimethylphenylsilyl)undec-5-en-1-ol, has been synthesized with high enantiomeric excess (96% ee). nii.ac.jprsc.orgrsc.org This chiral allylsilane, bearing a hydroxyl group on the alkyl chain, is specifically designed for subsequent stereoselective cyclization reactions. The synthesis of such functionalized allylsilanes can be achieved through sequences involving palladium-catalyzed intramolecular bis-silylation of allylic alcohols. nii.ac.jp Iridium-catalyzed enantioselective allyl-allylsilane cross-coupling reactions represent another advanced strategy for creating chiral 1,5-dienes, which are structurally related intermediates. nih.gov

Diastereoselective synthesis controls the relative stereochemistry at multiple stereocenters. The chiral allylsilane, (R)-(E)-7-(dimethylphenylsilyl)undec-5-en-1-ol, is a cornerstone for highly diastereoselective transformations. nii.ac.jprsc.org

When this enantioenriched allylsilane reacts with various aldehydes in the presence of a Lewis acid, it undergoes a cascade reaction involving acetalization followed by an intramolecular Hosomi-Sakurai reaction. nii.ac.jp This process yields trans-2,3-disubstituted oxepanes (seven-membered cyclic ethers) with excellent diastereoselectivity. rsc.orgrsc.org For example, the reaction of (R)-(E)-7-(dimethylphenylsilyl)undec-5-en-1-ol with heptanal (B48729) affords trans-2-hexyl-3-((E)-1-hexenyl)oxepane with high stereoconservation. nii.ac.jp This demonstrates that the stereochemistry defined in the allylsilane precursor is effectively transferred to the final product, allowing for precise control over the molecule's 3D structure.

Table 3: Diastereoselective Cyclization of a Chiral Undec-5-en-1-ol Derivative

| Allylsilane Precursor | Aldehyde Reactant | Product | Enantiomeric Excess (Product) | Stereoconservation | Reference |

|---|---|---|---|---|---|

| (R)-(E)-7-(dimethylphenylsilyl)undec-5-en-1-ol (96% ee) | Heptanal | trans-2-hexyl-3-((E)-1-hexenyl)oxepane | 94% ee | >97% | nii.ac.jp |

Chirality transfer is the process by which a stereocenter in a starting material or catalyst dictates the stereochemistry of a newly formed stereocenter in the product. acs.orgiranchembook.ir In the synthesis of chiral oxepanes from (R)-(E)-7-(dimethylphenylsilyl)undec-5-en-1-ol, the transfer of chirality is highly efficient. nii.ac.jp

The mechanism involves the formation of a chiral environment during the key bond-forming step. eurekalert.org After the initial formation of an acetal, the Lewis acid activates the molecule, promoting an intramolecular cyclization. The silicon-containing group directs the nucleophilic attack of the alkene onto the oxocarbenium ion intermediate. The pre-existing stereocenter on the allylsilane backbone forces the molecule to adopt a specific transition state geometry. This geometric constraint ensures that the substituents on the newly formed ring adopt a defined trans orientation relative to each other, effectively transferring the chirality from the linear precursor to the cyclic product. nii.ac.jp This highly stereoselective transfer is a hallmark of the intramolecular Hosomi-Sakurai reaction in this system. nii.ac.jp

Comparative Analysis of Synthetic Routes for Undec-5-en-1-ol

The synthesis of undec-5-en-1-ol can be approached through several distinct methodologies, each with its own set of advantages and limitations.

Olefin Metathesis: This method offers high modularity and is effective for building the carbon skeleton from smaller, functionalized olefins. sigmaaldrich.comrsc.org It benefits from the high functional group tolerance of modern ruthenium catalysts. However, it often provides limited control over the double bond geometry, potentially yielding E/Z mixtures, and relies on expensive precious metal catalysts. illinois.edubeilstein-journals.org

Wittig Reaction: Classical methods like the Wittig reaction can also be used to construct the double bond with good stereocontrol, particularly for the Z-isomer. The synthesis of (Z)-undec-5-en-1-yne, a direct precursor to the target alcohol, has been reported using the Wittig reaction between 4-hydroxybutanal and an appropriate phosphonium ylide. rsc.orgrsc.org This route offers good stereoselectivity but can generate stoichiometric amounts of triphenylphosphine (B44618) oxide waste.

Biocatalytic Routes: Biocatalysis represents a green and highly selective approach. nih.govrsc.org The use of enzymes like P450 peroxygenases can potentially lead directly to alkenols from renewable feedstocks under mild conditions. rsc.org However, these methods are often limited by enzyme availability, substrate scope, and lower product concentrations compared to traditional synthesis.

Stereoselective Synthesis via Allylsilanes: This sophisticated multi-step approach provides unparalleled control over both enantiomeric and diastereomeric purity. nii.ac.jprsc.org The synthesis of a chiral allylsilane derivative allows for subsequent reactions that deliver complex cyclic products with near-perfect stereoconservation. nii.ac.jp This method is ideal for preparing specific, high-value stereoisomers but is also the most complex, requiring multiple synthetic steps and chiral starting materials.

Table 4: Comparison of Synthetic Strategies for Undec-5-en-1-ol and Derivatives

| Method | Key Advantage | Key Limitation | Stereocontrol | Typical Catalyst/Reagent |

|---|---|---|---|---|

| Olefin Cross-Metathesis | Modular, functional group tolerant | Costly catalyst, potential E/Z mixtures | Moderate to low | Grubbs' or Hoveyda-Grubbs' Catalysts |

| Wittig Reaction | Good stereocontrol (especially for Z) | Stoichiometric byproduct waste | High | Phosphonium ylide |

| Biocatalytic Decarboxylation | Green, high selectivity, mild conditions | Enzyme availability, substrate scope | Potentially very high (enzyme-dependent) | P450 enzymes, Photodecarboxylases |

| Allylsilane Chemistry | Excellent stereocontrol (enantio- & diastereoselective) | Multi-step, complex precursors | Excellent | Chiral allylsilane, Lewis acid |

Evaluation of Chemical Yields and Selectivity Profiles

The construction of the C5-C6 double bond in undec-5-en-1-ol with specific stereochemistry is a key challenge. The Wittig reaction is a cornerstone method for this purpose, particularly for the synthesis of the (Z)-isomer.

A common strategy involves the Wittig reaction between an appropriate phosphonium ylide and an aldehyde. For instance, a synthetic route analogous to the preparation of similar long-chain alkenols can be employed for (Z)-undec-5-en-1-ol. This involves the reaction of the ylide generated from hexyltriphenylphosphonium bromide with a protected 5-hydroxypentanal. The use of non-stabilized ylides under salt-free conditions typically favors the formation of the (Z)-alkene. The selectivity arises from the kinetic control of the reaction, proceeding through a less stable, eclipsed transition state leading to the cis-oxaphosphetane intermediate, which then collapses to the (Z)-alkene.

Another prominent method is the stereoselective reduction of an alkyne precursor. The synthesis of (Z)-undec-5-en-1-yne, a direct precursor to (Z)-undec-5-en-1-ol, has been reported. rsc.orgrsc.org This alkyne can then be hydrogenated to the corresponding (Z)-alkene. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate) is a classic and effective method for the syn-addition of hydrogen, yielding the (Z)-alkene with high selectivity.

Table 1: Representative Yields and Selectivity in Syntheses Relevant to Undec-5-en-1-ol

| Reaction Type | Reactants | Product | Yield (%) | Selectivity (Isomer Ratio) | Reference |

|---|---|---|---|---|---|

| Wittig Reaction | Hexyltriphenylphosphonium bromide, 4-hydroxybutanal derivative | (Z)-Dec-4-en-1-ol | 65% | >97% Z | rsc.org |

| Wittig Olefination | (Z)-undec-4-en-1-ol precursor aldehyde | (Z)-undec-4-en-1-ol | - | Favored Z-geometry | acs.org |

| Alkyne Hydrogenation | (Z)-undec-5-en-1-yne | (Z)-undec-5-en-1-ol | High | High (Z) | rsc.orgrsc.org |

| Alkene Isomerization | undec-10-en-1-ol | undec-9-en-1-ol | 74% | 8.2:1 (Z:E) | acs.org |

For the synthesis of the (E)-isomer, modifications to the Wittig reaction, such as the Schlosser modification which involves the use of a second equivalent of organolithium base at low temperature, can be employed to favor the formation of the more stable (E)-alkene. Alternatively, other olefination reactions like the Horner-Wadsworth-Emmons reaction, which typically favor the formation of (E)-alkenes from stabilized phosphonate (B1237965) ylides, could be utilized.

Modern catalytic methods, such as cross-metathesis, also offer pathways to specific isomers, although their application would depend on the availability of suitable starting materials. eurjchem.com For example, the cross-metathesis between 1-heptene (B165124) and 5-hexen-1-ol (B1630360) using a ruthenium-based catalyst could theoretically produce undec-5-en-1-ol, with the stereoselectivity being dependent on the catalyst and conditions chosen.

Scalability Considerations for Research and Development

Transitioning a synthetic route from a laboratory benchtop to a research and development (R&D) or pilot-plant scale introduces a new set of challenges that extend beyond simple chemical reactivity. labmanager.com For the synthesis of undec-5-en-1-ol, several factors must be considered for any chosen methodology.

Reaction and Process Safety: Exothermic reactions, such as the formation of ylides using strong bases like butyllithium, require careful thermal management. On a large scale, the surface-area-to-volume ratio of a reactor decreases, making heat dissipation less efficient than in laboratory glassware. labmanager.com This necessitates robust cooling systems and controlled addition rates to prevent thermal runaways. Hydrogenation reactions also pose safety risks due to the use of flammable hydrogen gas and potentially pyrophoric catalysts like palladium on carbon. neulandlabs.com

Reagent and Purification Strategy: The Wittig reaction, while effective, generates triphenylphosphine oxide as a stoichiometric byproduct. rsc.org On a large scale, the removal of this high-boiling, crystalline solid can be challenging and often requires chromatography, which is undesirable for industrial processes. rsc.org Developing routes that utilize catalytic amounts of reagents or byproducts that are easily removed (e.g., by extraction or crystallization) is a key goal in process chemistry. princeton-acs.org Recent advancements in one-pot aqueous Wittig reactions aim to improve sustainability and simplify workup procedures, which could enhance scalability. acs.orgnih.gov

Process Robustness and Efficiency: A scalable process must be robust, meaning it can tolerate minor fluctuations in reaction parameters without significant drops in yield or purity. labmanager.com For stereoselective syntheses, this means ensuring that temperature, concentration, and mixing parameters are precisely controlled to maintain high isomeric ratios. For hydrogenation processes, efficient mass transfer of hydrogen gas into the liquid phase and onto the solid catalyst surface is critical for achieving reasonable reaction times and complete conversion. neulandlabs.com This often requires specialized high-pressure reactors with effective agitation systems. neulandlabs.com

Elucidation of Chemical Reactivity and Catalytic Transformations of Undec 5 En 1 Ol

Functional Group Interconversions of the Hydroxyl Moiety

The primary alcohol group in Undec-5-en-1-ol is a versatile site for chemical modification, enabling its conversion into various other functional groups through oxidation and substitution reactions.

The oxidation of the primary alcohol in Undec-5-en-1-ol can yield either the corresponding aldehyde, Undec-5-enal, or the carboxylic acid, Undec-5-enoic acid, depending on the choice of oxidizing agent and reaction conditions. savemyexams.com

Primary alcohols can be oxidized to aldehydes using milder oxidizing agents. savemyexams.com To prevent further oxidation to a carboxylic acid, the aldehyde product, which typically has a lower boiling point than the starting alcohol, can be distilled off as it forms. savemyexams.com For long-chain unsaturated alcohols, specific reagents are chosen to selectively oxidize the hydroxyl group without affecting the C=C double bond.

Further oxidation of the intermediate aldehyde or direct oxidation of the primary alcohol using strong oxidizing agents leads to the formation of Undec-5-enoic acid. savemyexams.comsavemyexams.com Common strong oxidizing agents include acidified potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) (K₂Cr₂O₇). savemyexams.comsavemyexams.com For instance, the synthesis of (Z)-undec-5-enoic acid has been documented in chemical literature. researchgate.net The oxidation of a similar long-chain unsaturated fatty alcohol, 10-undecen-1-ol (B85765), to 10-undecenoic acid is a known transformation, highlighting the feasibility of this reaction. nih.gov

Table 1: Oxidation Reactions of Undec-5-en-1-ol

| Product | Reagent(s) | Reaction Conditions | Reference(s) |

|---|---|---|---|

| Undec-5-enal | Mild Oxidizing Agent (e.g., PCC) | Controlled temperature, removal of product by distillation | savemyexams.com |

| Undec-5-enoic Acid | Strong Oxidizing Agent (e.g., acidified KMnO₄, K₂Cr₂O₇) | Harsher conditions (e.g., heat) | savemyexams.comsavemyexams.com |

The hydroxyl group of Undec-5-en-1-ol is a relatively poor leaving group but can be converted into a good leaving group (like water) by protonation with a strong acid. masterorganicchemistry.com This activation facilitates nucleophilic substitution reactions, allowing the -OH group to be replaced by halogens or other functional groups. masterorganicchemistry.comunco.edu

Halogenation: The conversion of the alcohol to an alkyl halide is a common derivatization. physicsandmathstutor.com This can be achieved using several reagents:

Hydrogen Halides (HX): Reaction with concentrated HCl, HBr, or HI can replace the hydroxyl group with the corresponding halogen. The reactivity order is HI > HBr > HCl. masterorganicchemistry.com

Phosphorus Halides: Reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are effective for converting alcohols to alkyl chlorides. savemyexams.com

Thionyl Chloride (SOCl₂): This reagent is often used to produce alkyl chlorides from alcohols. savemyexams.com

The mechanism of these substitution reactions depends on the structure of the alcohol. Primary alcohols, like Undec-5-en-1-ol, tend to proceed through an Sₙ2 mechanism. masterorganicchemistry.com

Other Derivatizations: Besides halogenation, the hydroxyl group can undergo other substitution reactions. A key example is esterification, where the alcohol reacts with a carboxylic acid or its derivative (like an acyl chloride) to form an ester. For instance, (Z)-4-Undecenoic acid readily undergoes esterification. This highlights a common reaction pathway for unsaturated alcohols and acids.

Table 2: Common Substitution Reactions for the Hydroxyl Group

| Reagent | Product Type | General Mechanism | Reference(s) |

|---|---|---|---|

| Hydrogen Halides (HX) | Alkyl Halide | Sₙ2 (for primary alcohols) | masterorganicchemistry.comphysicsandmathstutor.com |

| Phosphorus Pentachloride (PCl₅) | Alkyl Chloride | Nucleophilic Substitution | savemyexams.comphysicsandmathstutor.com |

| Thionyl Chloride (SOCl₂) | Alkyl Chloride | Nucleophilic Substitution | savemyexams.com |

| Carboxylic Acid/Acyl Chloride | Ester | Esterification |

Reactions Involving the Alkene Moiety

The carbon-carbon double bond at the C5 position is an electron-rich center, making it susceptible to addition reactions. physicsandmathstutor.com

The double bond of Undec-5-en-1-ol can be selectively reduced to a single bond, yielding the saturated alcohol, undecanol, while leaving the hydroxyl group intact. This transformation is typically achieved through catalytic hydrogenation. ibchem.comslideshare.net In this process, the compound is treated with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. libretexts.org

Commonly used catalysts for this purpose include palladium (Pd), platinum (Pt), and nickel (Ni). slideshare.net The reaction is highly efficient and selective for the C=C bond under mild conditions, which is crucial for preserving the alcohol functionality. diva-portal.org The selective reduction of the C=C bond in α,β-unsaturated carbonyl compounds using palladium catalysts is a well-established procedure, demonstrating the high chemoselectivity achievable for double bond hydrogenation in the presence of other functional groups. diva-portal.orgmdpi.com This method is important in synthetic chemistry for controlling the degree of unsaturation in long-chain molecules. ibchem.com

Table 3: Catalytic Hydrogenation of Undec-5-en-1-ol

| Product | Reagents | Catalyst | Key Feature | Reference(s) |

|---|---|---|---|---|

| Undecanol | Hydrogen (H₂) | Pd, Pt, or Ni | Selective reduction of the C=C bond | ibchem.comslideshare.netlibretexts.org |

The π-bond of the alkene serves as a source of electrons, readily attacking electrophilic species in what are known as electrophilic addition reactions. physicsandmathstutor.comosti.gov

Electrophilic Addition: This is the most characteristic reaction of alkenes. ibchem.com

Addition of Halogens: Halogens like bromine (Br₂) or chlorine (Cl₂) can add across the double bond to form a dihalogenated alkane. The reaction with bromine water, which causes a color change from orange-brown to colorless, is a classic test for unsaturation. physicsandmathstutor.com

Addition of Hydrogen Halides (HX): Hydrogen halides such as HBr add across the double bond to form a halogenated alkane. ibchem.com Since Undec-5-en-1-ol is an unsymmetrical alkene, the addition follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms. ibchem.comscribd.com The reaction proceeds through the formation of a more stable secondary carbocation intermediate. scribd.com

Addition of Water (Hydration): In the presence of an acid catalyst like phosphoric acid, water can add across the double bond to form a diol. physicsandmathstutor.com

Nucleophilic Addition: While less common for simple alkenes, the double bond can be attacked by nucleophiles under specific conditions, particularly if the double bond is part of a conjugated system or activated by certain catalysts. libretexts.orgbeilstein-journals.org Nucleophilic addition is more characteristic of carbonyl groups, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com In the context of Undec-5-en-1-ol, reactions that might be classified under this heading often involve more complex, metal-catalyzed processes where the alkene coordinates to a metal center, rendering it susceptible to nucleophilic attack.

Table 4: Addition Reactions at the Alkene Moiety

| Reaction Type | Reagent(s) | Product Type | Key Principle/Mechanism | Reference(s) |

|---|---|---|---|---|

| Electrophilic Addition | Halogen (e.g., Br₂) | Dihaloalkane | Attack by electron-rich π-bond | physicsandmathstutor.comibchem.com |

| Electrophilic Addition | Hydrogen Halide (e.g., HBr) | Haloalkane | Markovnikov's rule, carbocation intermediate | ibchem.comscribd.com |

| Electrophilic Addition | H₂O / H⁺ catalyst | Diol | Acid-catalyzed hydration | physicsandmathstutor.com |

Mechanistic Studies of Undec-5-en-1-ol Transformations

Understanding the reaction mechanisms for the transformations of Undec-5-en-1-ol is crucial for controlling reaction outcomes and developing new synthetic methods.

Functional Group Interconversions: The substitution reactions at the hydroxyl group, when using hydrogen halides, proceed via Sₙ1 or Sₙ2 mechanisms depending on the alcohol's structure. masterorganicchemistry.comunco.edu For a primary alcohol like Undec-5-en-1-ol, the Sₙ2 pathway is generally favored. masterorganicchemistry.com This involves a backside attack by the nucleophile on the protonated alcohol, leading to an inversion of stereochemistry if the carbon were chiral.

Alkene Reactions: The mechanism of electrophilic addition to the alkene moiety is well-established. It involves a two-step process where the electrophile is first attacked by the π electrons of the double bond, forming a carbocation intermediate. scribd.com This intermediate is then attacked by the nucleophile to give the final addition product. physicsandmathstutor.comibchem.com The regioselectivity (Markovnikov's rule) is determined by the relative stability of the possible carbocation intermediates. scribd.com

Catalytic Reactions: The mechanism of catalytic hydrogenation involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. libretexts.org Hydrogen atoms are then transferred sequentially from the metal surface to the carbon atoms of the double bond. libretexts.org Mechanistic studies on more complex transformations, such as carbonylative polymerization of related undecenol compounds, show that reaction pathways can be intricate, involving steps like alkene insertion into metal-hydride bonds, CO insertion into metal-acyl species, and alcoholysis. osti.govwaseda.ac.jpacs.org These studies are essential for optimizing catalyst design and reaction conditions to favor the desired products, such as promoting linear polymer formation over cyclic byproducts. waseda.ac.jp

Reaction Mechanism Elucidation via Experimental and Computational Methods

Understanding the intricate pathways of chemical reactions involving undec-5-en-1-ol necessitates a dual approach, combining experimental observations with computational modeling. chinesechemsoc.orggu.secore.ac.ukresearchgate.net This synergy allows for a comprehensive elucidation of reaction mechanisms, from the initial interaction of reactants to the formation of final products. chinesechemsoc.org

Experimental techniques provide tangible data on reaction kinetics, product distribution, and the influence of various parameters. researchgate.net For instance, kinetic studies can reveal the order of a reaction with respect to each reactant, offering insights into the rate-determining step. researchgate.net Spectroscopic methods are invaluable for identifying intermediates and characterizing the final products, confirming the structural changes that have occurred.

Computational chemistry, on the other hand, offers a molecular-level view of the reaction landscape. chinesechemsoc.orgrsc.org Quantum chemical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates that may be too transient to be observed experimentally. rsc.org These calculations can quantify the energy barriers for different potential pathways, helping to explain why a particular product is favored. rsc.org For example, in multi-step reactions, computational models can help dissect each stage, such as Michael additions, rearrangements, and cyclizations, providing a detailed energetic profile of the entire process. rsc.org The combination of experimental data and computational results provides a robust basis for understanding and predicting the chemical behavior of complex molecules like undec-5-en-1-ol. chinesechemsoc.orggu.secore.ac.ukresearchgate.net

The Role of Specific Catalysts in Achieving Selective Transformations

The selective transformation of undec-5-en-1-ol into desired products heavily relies on the choice of catalyst. Different catalysts can direct the reaction towards specific isomers or functional group modifications with high precision. acs.orgrsc.org

Metal-based catalysts are widely employed for their diverse reactivity. For instance, molybdenum complexes, in the presence of an acid co-catalyst, have been shown to effectively catalyze the isomerization of terminal alkenes. acs.org In the case of undec-10-en-1-ol, a related long-chain alcohol, a molybdenum(0) complex can selectively convert it to the internal (Z)-2-alkene with high selectivity. acs.org Nanosilver catalysts have also gained attention due to their unique reactivity, stability, and recyclability in various organic transformations, offering potential for efficient and selective synthesis. rsc.org

Organocatalysts, which are small organic molecules, present a metal-free alternative for promoting selective reactions. researchgate.net These catalysts can operate through various activation modes, such as Brønsted acid or base catalysis, to achieve specific transformations. researchgate.net For example, bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been used to catalyze proton shifts in polyenyl alcohols and ethers. acs.org

The synergy between different types of catalysts can also be harnessed. Combining biocatalysts with metal or organocatalysts in one-pot processes can leverage the high selectivity of enzymes with the productivity of chemical catalysts. illinois.edu This approach allows for complex transformations that would be difficult to achieve with a single catalytic system. illinois.edu

Investigations into Chemo- and Regioselectivity

Achieving high chemo- and regioselectivity is a critical goal in the synthesis of complex molecules from multifunctional starting materials like undec-5-en-1-ol. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preference for reaction at one position over another.

In reactions involving molecules with multiple reactive sites, such as the hydroxyl group and the carbon-carbon double bond in undec-5-en-1-ol, controlling selectivity is paramount. For instance, in allylic oxidation reactions, copper(I)-NHC catalysts have demonstrated high regioselectivity, enabling the functionalization of specific C-H bonds adjacent to the double bond. liverpool.ac.uk The choice of catalyst and reaction conditions can significantly influence which allylic position is oxidized. liverpool.ac.uk

Similarly, in multicomponent reactions, where three or more reactants combine in a single step, achieving selectivity is crucial for obtaining the desired product. nih.gov The development of transition-metal-free annulation reactions of azadienes with haloalcohols has shown excellent regioselectivity in the formation of spiro-oxazolidines. rsc.orgrsc.org The reaction conditions and the nature of the substrates play a significant role in directing the outcome of these complex transformations. rsc.orgrsc.org

Hydrogen-bond-driven catalysis is another strategy to achieve regioselectivity. For example, the regioselective acetylation of diols and polyols can be achieved using catalytic amounts of acetate, where hydrogen bonding activates a specific hydroxyl group for acylation. researchgate.net This approach avoids the need for toxic organotin reagents and can provide high yields of the desired regioisomer. researchgate.net

Multicomponent and Cascade Reactions Incorporating Undec-5-en-1-ol

Multicomponent and cascade reactions represent highly efficient synthetic strategies that enable the construction of complex molecular architectures from simpler precursors in a single operation. nih.govtcichemicals.com These approaches are particularly valuable in modern organic synthesis due to their atom economy, reduction of waste, and operational simplicity. nih.govrsc.org

Chemoenzymatic Processes and Hybrid Catalysis

Chemoenzymatic processes combine the advantages of both chemical and biological catalysts to achieve transformations that are often difficult to accomplish using either method alone. illinois.edursc.org Biocatalysts, such as enzymes, offer unparalleled chemo-, regio-, and stereoselectivity under mild conditions. illinois.edu Chemical catalysts, on the other hand, provide high productivity and can catalyze reactions not found in nature. illinois.edu

The integration of these two catalytic worlds can be achieved through sequential or concurrent one-pot reactions. illinois.edu In a sequential approach, the product of a chemical transformation becomes the substrate for a subsequent enzymatic reaction, or vice versa. nih.gov For example, a photo-biocatalytic cascade might involve a photochemical reaction followed by an enzymatic reduction. nih.gov A significant challenge in these systems is the compatibility of the different catalysts and reaction conditions. illinois.edunih.gov Strategies to overcome these incompatibilities include the physical separation of catalysts, such as through encapsulation, or the development of catalysts that are mutually compatible. illinois.edu

Hybrid catalysis takes this integration a step further by combining catalytic moieties into a single entity. rsc.org For instance, metal nanoparticles can be supported on an enzyme, creating a hybrid catalyst capable of performing both metal-catalyzed and biocatalytic reactions. illinois.edu These systems have the potential to enable novel tandem reactions and enhance catalytic efficiency through synergistic effects. illinois.edursc.org

A notable example involves the use of lipases, which are a class of enzymes, in combination with metal catalysts. Lipases can be used for the selective esterification or transesterification of alcohols, while a metal catalyst can perform another transformation, such as an oxidation or a C-C coupling reaction, on the same molecule. illinois.educardiff.ac.uk

Development of Tandem Catalytic Systems

Tandem catalysis, also known as cascade or domino catalysis, involves a sequence of two or more reactions that occur in a single pot, where the product of one reaction is the substrate for the next. rsc.orgacs.org This approach avoids the need for isolation and purification of intermediates, leading to increased efficiency and reduced waste. acs.org The key to a successful tandem process is the compatibility of all reaction steps and catalysts under a common set of conditions. illinois.eduacs.org

The development of tandem catalytic systems often involves the use of multifunctional catalysts or a combination of catalysts that can work synergistically. acs.org For example, a catalyst might possess both acidic and hydrogenation functionalities, allowing for a one-pot synthesis that would otherwise require two separate steps. acs.org

Multicomponent reactions (MCRs) are a powerful class of tandem reactions where three or more starting materials react to form a single product that incorporates portions of all the reactants. nih.govtcichemicals.comwikipedia.org The Ugi reaction is a classic example of a four-component reaction that forms a bis-amide from a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. wikipedia.orgmdpi.com The reaction proceeds through a series of reversible steps, with the exception of a final irreversible Mumm rearrangement that drives the reaction to completion. wikipedia.org MCRs are highly valued for their ability to rapidly generate molecular diversity and complexity. nih.govmdpi.combeilstein-journals.org

Advanced Derivatization Strategies and Analytical Methodologies for Undec 5 En 1 Ol

Synthesis of Undec-5-en-1-ol Derivatives for Enhanced Structural Characterization

The synthesis of derivatives is a crucial step in the unambiguous structural elucidation of molecules like Undec-5-en-1-ol. By converting the alcohol into a different functional group, chemists can introduce features that are more readily analyzed by spectroscopic and chromatographic methods.

Common derivatization reactions for alcohols include esterification, etherification, and conversion to silyl (B83357) ethers. For instance, the reaction of Undec-5-en-1-ol with an acyl chloride or anhydride (B1165640) in the presence of a base yields the corresponding ester. This process is not only useful for confirming the presence of the hydroxyl group but also for introducing a chromophore or a mass-spectrometry-friendly tag.

A notable example involves the synthesis of undec-10-enehydrazide derivatives. This multi-step synthesis begins with the conversion of undecylenic acid to its hydrazide, which can then be reacted with various aldehydes or ketones to form a series of hydrazone derivatives. researchgate.net While this starts from the related undec-10-en-1-ol's corresponding acid, the principle of creating derivatives for structural analysis is analogous. Spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR are then employed to confirm the structures of these new compounds. academie-sciences.fr

Another relevant synthetic strategy is the creation of ferrocenyl derivatives. For example, 1-ferrocenyl-undec-10-en-1-one can be reduced to the racemic alcohol 1-ferrocenyl-undec-10-en-1-ol using lithium aluminum hydride (LiAlH₄). iucr.org This derivative introduces an electroactive ferrocenyl group, which can be advantageous for electrochemical detection methods. Further reactions, such as hydroboration, can be performed on the terminal alkene of this derivative to introduce additional functional groups, creating diol derivatives for further study. iucr.org

The synthesis of silylated and germylated lineal polyesters from undec-10-en-1-ol also highlights derivatization strategies. researchgate.net These reactions create polymers with modified thermal stability, and the structures are confirmed using spectroscopic methods. researchgate.net

Table 1: Examples of Synthetic Derivatives of Undec-5-en-1-ol and Related Compounds

| Precursor Compound | Reagent(s) | Derivative Type | Purpose of Derivatization |

|---|---|---|---|

| Undec-10-enoic acid | Hydrazine hydrate, various aldehydes/ketones | Hydrazide/Hydrazone | Structural elucidation, antimicrobial screening researchgate.net |

| 1-Ferrocenyl-undec-10-en-1-one | LiAlH₄ | Ferrocenyl alcohol | Introduce electroactive group, precursor for diols iucr.org |

| Undec-10-en-1-ol | Dimethyl terephthalate (B1205515), organometallic catalysts | Polyester | Create polymers with modified properties researchgate.net |

Derivatization Techniques for Improved Detection and Separation in Complex Matrices

Analyzing Undec-5-en-1-ol in complex samples, such as environmental or biological matrices, presents significant challenges due to low concentrations and interference from other components. chromatographytoday.com Derivatization is a powerful tool to overcome these obstacles by improving the analyte's volatility, thermal stability, or detectability.

For gas chromatography (GC), a common analytical technique, the polarity of alcohols can lead to poor peak shape and interactions with the stationary phase. Converting the alcohol to a less polar derivative, such as a trimethylsilyl (B98337) (TMS) ether, is a standard practice. chromatographyonline.com This is achieved by reacting the alcohol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ether is more volatile and less polar, leading to sharper peaks and improved separation in GC analysis. chromatographyonline.com

For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore, enabling sensitive detection by UV-Vis or fluorescence detectors. Reagents like 3,5-dinitrobenzoyl chloride react with alcohols to form strongly UV-absorbing esters. smolecule.com Similarly, fluorescent tagging agents such as dansyl chloride can be used to create highly fluorescent derivatives, allowing for ultra-trace level detection. chromatographyonline.com

These techniques are particularly important when dealing with complex matrices. For example, in the analysis of potent thiols in wine, a derivatization step using reagents like 5,5'-dithiobis(2-nitrobenzoic acid) is employed to append a chromophore, facilitating spectrophotometric determination. acs.org A concentration step using solid-phase extraction (SPE) is often required to isolate the derivatives and remove interferences before analysis. acs.org The combination of derivatization with modern analytical platforms like liquid chromatography-high-resolution mass spectrometry (LC-HRAM-MS) allows for the characterization of thousands of components in highly complex samples like cigarette smoke. chromatographytoday.com

Table 2: Common Derivatization Reagents for Alcohol Analysis

| Reagent | Derivative Formed | Analytical Technique | Advantage |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Gas Chromatography (GC) | Increased volatility, improved peak shape chromatographyonline.com |

| 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrobenzoate ester | HPLC-UV | Strong UV absorption for enhanced detection smolecule.com |

| Dansyl chloride | Dansyl ester | HPLC-Fluorescence | Highly fluorescent for trace analysis chromatographyonline.com |

| Pentafluorobenzoyl chloride | Pentafluorobenzoyl ester | GC-ECD (Electron Capture Detection) | High electron affinity for sensitive detection |

Applications in Analytical Chemistry Research (e.g., Identification of Alcohol Components)

The derivatization of alcohols is a cornerstone of analytical chemistry for identifying components within a mixture. By reacting a sample containing unknown alcohols with a specific derivatizing agent, the resulting derivatives can be separated and identified, providing information about the original alcohol constituents.

A classic application is the use of 3,5-dinitrobenzoic acid to form crystalline ester derivatives of alcohols. smolecule.com The melting points of these derivatives are often sharp and characteristic, providing a means of identification when compared to known standards. This method, while traditional, is still valuable for its simplicity and the definitive nature of the results.

In modern research, derivatization is coupled with powerful instrumental techniques. In metabolomics, for instance, a wide range of compounds, including alcohols, are derivatized prior to GC-MS analysis to increase volatility and produce characteristic mass fragmentation patterns for identification. The analysis of extractives from natural products, such as Alnus cremastogyne pods, utilizes GC-MS to identify numerous chemical components, including alcohols like phytol. mdpi.com While not explicitly derivatized in this study, the identification of such complex mixtures often relies on established libraries of mass spectra, many of which are based on derivatized compounds.

Furthermore, the separation of enantiomers and diastereomers, which is often challenging, can be facilitated by derivatization with a chiral reagent. google.com This creates diastereomeric derivatives that can be separated using standard, non-chiral chromatography techniques.

The development of novel pyridone-pyrimidine derivatives highlights how derivatization can be integral to creating new chemical entities. By starting with different substituted amines, a series of derivatives can be synthesized by first constructing a pyridone structure and then a pyrimidine (B1678525) ring, a method that allows for structural diversification and the study of structure-activity relationships. google.com

Undec 5 En 1 Ol As a Key Building Block in Complex Molecule Synthesis

Integration into Chemical Frameworks for Fragrance and Flavor Molecules

The specific structure of undec-5-en-1-ol, with its linear chain and reactive functional groups, makes it a valuable starting material for the synthesis of various fragrance and flavor compounds. While direct information on undec-5-en-1-ol's specific use is not extensively detailed, its derivatives and related long-chain unsaturated alcohols are integral to the fragrance industry. For instance, related structures like 2-oxaspiro[5.5]undec-8-ene derivatives are noted for their use in fragrance compositions. google.comgoogle.com The double bond and alcohol functionality in undec-5-en-1-ol allow for cyclization and esterification reactions, pathways that are commonly employed to produce molecules with desirable olfactory properties, such as fruity, floral, or woody notes. google.comifrafragrance.org

Role in the Synthesis of Pharmaceutical Precursors and Intermediates

The dual functionality of undec-5-en-1-ol provides a versatile platform for the synthesis of precursors and intermediates for pharmaceuticals. Its carbon backbone can be strategically modified and functionalized to construct complex molecular architectures found in biologically active compounds.

Long-chain alcohols and their derivatives are fundamental in the synthesis of various pharmaceutical agents. For example, related structures are used as intermediates in the synthesis of prostaglandin (B15479496) analogs and antifungal agents. vulcanchem.com The ability to perform stereoselective transformations on the allylic alcohol portion of similar molecules is particularly important for creating chiral centers, a common feature in many drug molecules. vulcanchem.com Furthermore, the synthesis of complex bicyclic and spirocyclic scaffolds, which are privileged structures in medicinal chemistry, can be initiated from precursors with similar functionalities to undec-5-en-1-ol. nih.govnih.gov These scaffolds are often found in potent enzyme inhibitors, such as those targeting HIV-1 protease. nih.gov

| Pharmaceutical Application Area | Relevance of Undec-5-en-1-ol Structure | Example of Related Compound Class |

| Prostaglandin Analogs | Allylic alcohol for stereoselective functionalization. vulcanchem.com | Thromboxane inhibitors. vulcanchem.com |

| Antifungal Agents | Long carbon chain and reactive hydroxyl group. vulcanchem.com | Acetylenic alcohols like 10-undecyn-1-ol (B139984) exhibit antifungal activity. chemicalbook.in |

| Enzyme Inhibitors (e.g., HIV Protease) | Backbone for constructing complex bicyclic and spirocyclic scaffolds. nih.gov | Bicyclic oxazolidinone derivatives. nih.gov |

Construction of Diverse Cyclic and Polycyclic Structures

The strategic placement of the double bond and hydroxyl group in undec-5-en-1-ol makes it an ideal substrate for a variety of intramolecular cyclization reactions, leading to the formation of diverse and complex cyclic and polycyclic systems.

Intramolecular cyclization reactions are powerful tools for constructing ring systems, and undec-5-en-1-ol is well-suited for such transformations.

The Prins reaction is another powerful acid-catalyzed cyclization that involves the addition of an aldehyde or ketone to an alkene. organic-chemistry.orgwikipedia.org This reaction can be used to form five- and six-membered rings. researchgate.net The reaction proceeds through an electrophilic addition, forming a carbocation intermediate that is then trapped by a nucleophile to form the cyclic product. wikipedia.org Tandem Prins cyclizations are particularly useful for constructing fused, bridged, and spiro-tetrahydropyran scaffolds. researchgate.net

| Reaction | Description | Application with Undec-5-en-1-ol Derivatives |

| Hosomi-Sakurai Reaction | Lewis acid-catalyzed reaction of an electrophile with an allylsilane. organic-chemistry.orgwikipedia.org | Synthesis of trans-2,3-disubstituted oxepanes from (R)-(E)-7-(dimethylphenylsilyl)undec-5-en-1-ol. rsc.orgnii.ac.jp |

| Prins Reaction | Acid-catalyzed addition of a carbonyl compound to an alkene. organic-chemistry.orgwikipedia.org | Formation of tetrahydropyran (B127337) and other heterocyclic rings. researchgate.netresearchgate.net |

The chemical architecture of undec-5-en-1-ol and its derivatives is amenable to the construction of more intricate spirocyclic and bicyclic systems, which are of significant interest in fragrance chemistry and drug discovery. nih.govnih.govresearchgate.netbeilstein-journals.org

Spirocyclic scaffolds can be synthesized through various methods, including intramolecular cyclizations. For instance, spirocyclic ethers can be formed through acid-catalyzed hemiacetalization of derivatives of undec-5-en-1-ol. researchgate.net The Prins cyclization is also a key strategy for accessing spirocyclic structures. researchgate.net

Bicyclic scaffolds can be generated through dearomative cycloadditions or other intramolecular cyclization strategies. nih.govrsc.orgrsc.org For example, N-substituted homopropargyl alcohols can undergo iodoamination reactions to form bicyclic structures. nih.gov While not directly involving undec-5-en-1-ol, these strategies highlight the potential for similar precursors to yield complex bicyclic systems. The synthesis of bicyclic oxazolidinones, which are potent HIV-1 protease inhibitors, has been achieved using a key o-iodoxybenzoic acid-mediated cyclization. nih.gov

Applications in Polymer Science and Materials Chemistry

The presence of a terminal double bond in derivatives of undec-5-en-1-ol allows it to function as a monomer in specific types of polymerization reactions, leading to the creation of novel polymers with tailored properties.

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization used to convert terminal dienes into polyenes, with the release of ethylene (B1197577) gas as the driving force. wikipedia.org This technique allows for the synthesis of a wide variety of polymers with a high degree of control over their structure. wikipedia.orgrsc.org

While undec-5-en-1-ol itself is not a diene, it can be readily converted into α,ω-diene monomers suitable for ADMET polymerization. For instance, esterification of undec-10-en-1-ol (a related isomer) with other unsaturated molecules can produce diene monomers. researchgate.netnih.gov The polymerization of such monomers, often catalyzed by ruthenium-based catalysts like Grubbs catalysts, can yield high molecular weight polyesters. acs.orgunifr.ch The properties of the resulting polymers, such as their thermal stability and crystallinity, can be tuned by the structure of the monomer. researchgate.net

| Monomer Type | Polymerization Method | Resulting Polymer | Key Features |

| α,ω-dienes derived from undecenyl alcohols | Acyclic Diene Metathesis (ADMET) wikipedia.org | Unsaturated Polyesters nih.govacs.org | Controllable molecular weight and microstructure; potential for bio-based polymers. wikipedia.orgacs.org |

Precursor for Functionalized Polymeric Materials (e.g., Silylated and Germylated Polyesters)

Undec-10-en-1-ol serves as a versatile and valuable bio-based monomer in the synthesis of novel functionalized polyesters. Its terminal double bond and hydroxyl group provide reactive sites for modification and subsequent polymerization. A significant application of this fatty alcohol is in the creation of silylated and germylated linear polyesters, which exhibit enhanced thermal properties. These materials are typically synthesized through a two-step process: first, the functionalization of Undec-10-en-1-ol via hydrosilylation or hydrogermylation, followed by polytransesterification with a co-monomer such as dimethyl terephthalate (B1205515) (DMT) jcchems.comresearchgate.net.

The initial step involves the addition of a silicon- or germanium-containing compound across the terminal double bond of Undec-10-en-1-ol. This reaction, often catalyzed by a platinum complex for hydrosilylation or radical initiators for hydrogermylation, yields a difunctional monomer possessing both a hydroxyl group for esterification and a pendant organometallic group.

The subsequent polytransesterification reaction between the silylated or germylated alcohol and dimethyl terephthalate produces the final polyester. This process typically involves heating the monomers in the presence of a transesterification catalyst, leading to the formation of the polymer and the release of methanol (B129727) as a byproduct. The resulting polyesters are reported to have excellent yields and acceptable molecular weights, even with short polymerization times jcchems.comresearchgate.net.

Detailed Research Findings

Research into these novel metal-containing fatty polyesters has demonstrated their enhanced thermal stability compared to their monomeric precursors. Thermogravimetric analysis (TGA) has shown that these polymers are stable at high temperatures, with thermal degradation commencing above 400°C jcchems.comresearchgate.net. The structure of these polyesters has been confirmed using various spectroscopic methods.

The synthesis of related branched polyesters from germylated fatty compounds and dimethyl terephthalate has been conducted at temperatures between 140-190°C. These branched polymers were characterized by Fourier-transform infrared spectroscopy (FTIR), and solid-state nuclear magnetic resonance (NMR) spectroscopy, with their thermal properties evaluated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The tables below provide a summary of the components and expected properties of these functionalized polyesters, based on available data.

Interactive Data Tables

Table 1: Monomers for Silylated and Germylated Polyesters

| Monomer Type | Chemical Name | Structure | Role in Polymerization |

| Fatty Alcohol | Undec-10-en-1-ol | CH₂=CH(CH₂)₉OH | Base for functionalization |

| Silylated Precursor | Silylated Undec-10-en-1-ol (example) | (RO)₃Si(CH₂)₁₁OH | Difunctional monomer |

| Germylated Precursor | Germylated Undec-10-en-1-ol (example) | (RO)₃Ge(CH₂)₁₁OH | Difunctional monomer |

| Co-monomer | Dimethyl terephthalate (DMT) | C₆H₄(COOCH₃)₂ | Aromatic diester |

Table 2: Polymerization and Properties of Functionalized Polyesters

| Polymer Type | Polymerization Method | Reported Properties | Reference |

| Silylated Polyester | Polytransesterification | - Acceptable molecular weight- Thermally stable > 400°C | jcchems.comresearchgate.net |

| Germylated Polyester | Polytransesterification | - Acceptable molecular weight- Thermally stable > 400°C | jcchems.comresearchgate.net |

Mechanistic Basis of Biological Interactions and Research Applications of Undec 5 En 1 Ol

Exploration of Antimicrobial and Antifungal Activities

The potential for undec-5-en-1-ol to exhibit antimicrobial and antifungal properties is an area of scientific interest, largely informed by studies on its isomers and other similar fatty alcohols.

In Vitro Studies of Microbial Inhibition

Direct in vitro studies on the microbial inhibition of undec-5-en-1-ol are not extensively documented in publicly available research. However, the antimicrobial and antifungal activities of other undecenol isomers and related compounds have been reported. For instance, undec-10-en-1-ol is a known constituent of torch ginger inflorescence essential oil, which has demonstrated antibacterial properties against Gram-positive bacteria such as Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, and Listeria monocytogenes. cellsignal.com The minimum inhibitory concentration (MIC) of the essential oil against Bacillus subtilis was found to be 0.78 mg/ml. cellsignal.com Similarly, 10-undecyn-1-ol (B139984), an acetylenic alcohol, also exhibits antifungal activity. hmdb.ca

Furthermore, an essential oil from Mentha piperita containing a bicyclic derivative with an undec-5-ene structure showed moderate antibacterial activity against Staphylococcus aureus, Escherichia coli, and Xanthomonas campestris. researchgate.net While these findings concern mixtures or structurally different yet related molecules, they suggest that the C11 unsaturated alcohol scaffold, which undec-5-en-1-ol possesses, is a promising motif for antimicrobial activity.

A methanolic extract of Blepharis ciliaris, containing undec-10-enoic acid, undec-2-n-1-yl ester, exhibited moderate antibacterial activity against several bacterial strains, with MIC values of 500 µg/mL for S. aureus and B. subtilis, and 1000 µg/mL for E. coli and Serratia marcescens. mdpi.com

Table 1: Reported Antimicrobial Activities of Undecenol Isomers and Related Compounds in Extracts

| Compound/Extract | Organism(s) Inhibited | Reported Activity (MIC/Zone of Inhibition) |

| Torch Ginger Essential Oil (containing undec-10-en-1-ol) | Bacillus subtilis | MIC: 0.78 mg/ml |

| Mentha piperita Essential Oil (containing a bicyclic undec-5-ene derivative) | Staphylococcus aureus, Escherichia coli, Xanthomonas campestris | Moderate activity (zone of inhibition data not specified for the compound) |

| Blepharis ciliaris Methanolic Extract (containing undec-10-enoic acid, undec-2-n-1-yl ester) | S. aureus, B. subtilis | MIC: 500 µg/mL |

| E. coli, S. marcescens | MIC: 1000 µg/mL |

Proposed Mechanisms of Action on Cellular Systems

The mechanisms by which undec-5-en-1-ol might exert antimicrobial effects can be inferred from studies on other long-chain fatty alcohols and acids, which primarily involve disruption of the microbial cell membrane.

The primary proposed mechanism for the antimicrobial activity of fatty alcohols is their interaction with the lipid bilayer of the cell membrane. wikipedia.orguib.no These amphipathic molecules can insert their hydrophobic tails into the membrane, disrupting the packing of phospholipids. rsc.org This disruption can lead to several detrimental effects for the microbial cell:

Increased Membrane Fluidity: The insertion of foreign molecules can increase the fluidity of the cell membrane, compromising its structural integrity.

Altered Permeability: The disruption of the lipid bilayer can lead to increased permeability, causing leakage of essential intracellular components such as ions (e.g., K+), metabolites, and even nucleic acids. aimspress.com

Impaired Membrane Protein Function: Changes in the lipid environment can affect the function of integral membrane proteins that are crucial for processes like nutrient transport, respiration, and cell signaling.

Studies on undecylenic acid (10-undecenoic acid), a structurally similar fatty acid, suggest that it exerts its antifungal effect by disrupting the fungal cell membrane, leading to altered cytoplasmic pH. nih.gov It is plausible that undec-5-en-1-ol would act via a similar mechanism, leveraging its long carbon chain to interfere with membrane structure and function.

Beyond membrane disruption, another potential mechanism of action for undec-5-en-1-ol is the inhibition of specific microbial enzymes. Fatty acids and their derivatives are known to interfere with various metabolic processes by inhibiting key enzymes. While specific enzymatic targets for undec-5-en-1-ol have not been identified, related compounds offer insights into potential interactions.

For example, undecylenic acid has been suggested to inhibit enzymes involved in lipid metabolism. nih.gov Enzyme inhibition can occur through several mechanisms, including competitive inhibition, where the inhibitor resembles the substrate and binds to the active site, or noncompetitive inhibition, where the inhibitor binds to an allosteric site and changes the enzyme's conformation. wikipedia.orglibretexts.org Given its structure, undec-5-en-1-ol could potentially act as a competitive inhibitor for enzymes that process fatty alcohols or as a noncompetitive inhibitor for a variety of other enzymes crucial for microbial survival.

Role in Cell Signaling and Metabolic Pathway Studies

There is currently a lack of direct research investigating the specific role of undec-5-en-1-ol in cell signaling or metabolic pathways. However, the Human Metabolome Database entry for the isomer 2-undecen-1-ol indicates its association with fatty acid metabolism and cell signaling cellular processes. hmdb.ca This suggests that undecenol isomers, in general, may participate in or modulate lipid-based signaling and metabolic pathways.

Cell signaling pathways often involve lipid messengers, and the introduction of an exogenous fatty alcohol like undec-5-en-1-ol could potentially interfere with these pathways. researchgate.netcabimer.es For instance, it could be metabolized into other signaling molecules or compete with endogenous lipids for binding to receptors or enzymes.

In metabolic studies, long-chain alcohols can be utilized by cells in fatty acid synthesis or degradation pathways. researchgate.netgenome.jp Analyzing the metabolic fate of undec-5-en-1-ol within a cellular system could reveal its integration into metabolic networks and any subsequent effects on cellular energy status or the production of other bioactive molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies in Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to predict the biological activity of chemical compounds based on their molecular structures. uts.edu.auwikipedia.org A QSAR model is a mathematical equation that relates the chemical structure of a molecule to its activity. genome.jpdergipark.org.tr

Currently, there are no specific QSAR studies in the public domain that focus on undec-5-en-1-ol and its biological activities. However, the principles of QSAR can be applied to hypothesize about its potential activity based on its physicochemical properties. Key descriptors in QSAR studies for antimicrobial activity often include:

Lipophilicity (logP): This describes the compound's ability to partition between an oily and an aqueous phase, which is crucial for membrane interaction.

Molecular Shape and Size: These parameters influence how well the molecule can fit into the active site of an enzyme or intercalate into the cell membrane.

Electronic Properties: The distribution of charge within the molecule can affect its binding to polar and non-polar targets.

A QSAR study on terpenoids with neuroprotective activity found that lipophilicity, shape index, and electrostatic properties were the main drivers of activity. researchgate.net Similar principles would apply to the antimicrobial activity of undec-5-en-1-ol. Development of a QSAR model for a series of unsaturated alcohols including undec-5-en-1-ol could help in predicting its antimicrobial potency and guide the synthesis of more active analogues. genome.jp

Investigation of Analogues and Derivatives with Modified Biological Profiles

The biological profile of the undecene alcohol backbone can be significantly altered by modifying the position of the double bond or the nature of the functional group. Research into these analogues provides a framework for understanding the potential activities of Undec-5-en-1-ol.

Positional isomers of Undec-5-en-1-ol, such as 10-undecen-1-ol (B85765), are utilized as flavoring agents and serve as precursors in chemical synthesis. nih.govfoodb.ca For instance, 10-undecen-1-ol is a precursor for the synthesis of the fragrance aldehyde, undec-9-enal, through controlled oxidation. It is also a foundational monomer for novel bio-based polymers, such as silylated and germylated lineal polyesters, created through polytransesterification reactions. researchgate.net The isomer 2-undecen-1-ol is noted for its use in citrus and rose-based perfumes. thegoodscentscompany.com